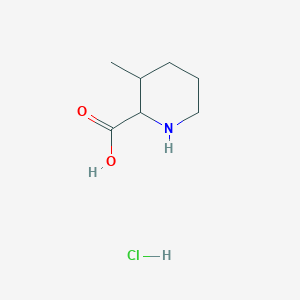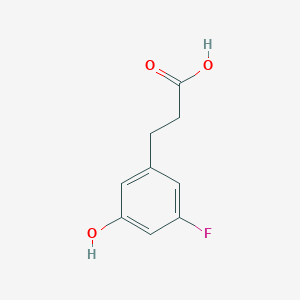
3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester is a compound that belongs to the class of organobromine compounds It is characterized by the presence of a thiophene ring substituted with two bromine atoms and an ester group containing a 2-fluoroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester typically involves the esterification of 3-Thiophenecarboxylic acid, 2,5-dibromo- with 2-fluoroethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques. Continuous flow reactors and automated systems may be employed to enhance production efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 2-fluoroethyl alcohol derivatives.
Scientific Research Applications
3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromothiophene-3-carboxylic acid: Similar structure but lacks the ester group.
3-Thiophenecarboxylic acid, 2,5-dibromo-, ethyl ester: Similar structure but with an ethyl ester instead of a 2-fluoroethyl ester.
2-Bromo-3-thiophenecarboxylic acid: Contains only one bromine atom and lacks the ester group.
Uniqueness
3-Thiophenecarboxylic acid, 2,5-dibromo-, 2-fluoroethyl ester is unique due to the presence of both bromine atoms and the 2-fluoroethyl ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5Br2FO2S |
|---|---|
Molecular Weight |
331.99 g/mol |
IUPAC Name |
2-fluoroethyl 2,5-dibromothiophene-3-carboxylate |
InChI |
InChI=1S/C7H5Br2FO2S/c8-5-3-4(6(9)13-5)7(11)12-2-1-10/h3H,1-2H2 |
InChI Key |
XAPLKVRRIWWJLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)OCCF)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Pyrimidinone, 6-[(phenylmethyl)amino]-](/img/structure/B12331428.png)
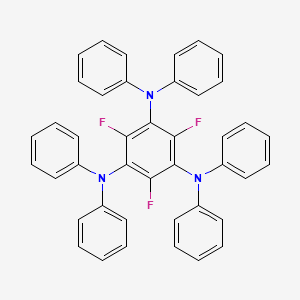
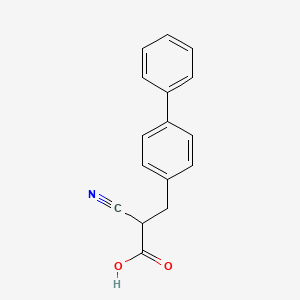
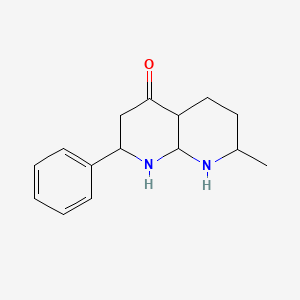
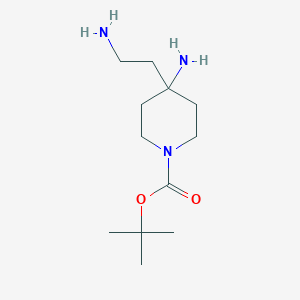
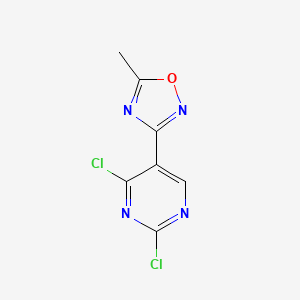
![[4,8-bis[4-(2-butyloctyl)thiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12331470.png)

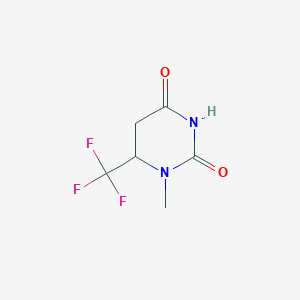
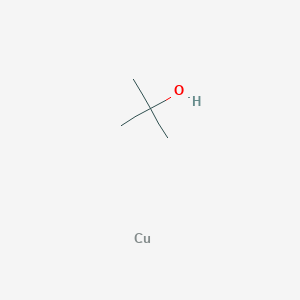
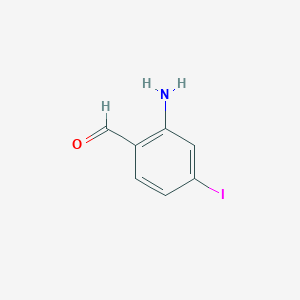
![7H-Pyrrolo[2,3-c]pyridin-7-one, 1,6-dihydro-3-nitro-](/img/structure/B12331492.png)
